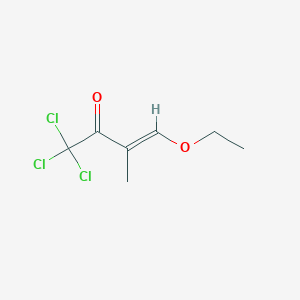
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Overview
Description
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a chemical compound with the molecular formula C7H9Cl3O2 . It has a molecular weight of 231.50 .
Molecular Structure Analysis
The InChI code for 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is 1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ . The average mass is 231.504 Da and the monoisotopic mass is 229.966812 Da .Scientific Research Applications
Synthesis of Pyrazole Derivatives
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is utilized in the synthesis of pyrazole derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
Formation of Enamines and Vinyl Ethers
This compound reacts with pyrrole or carbonyl groups to form enamines and vinyl ethers. Enamines are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds, while vinyl ethers are used in polymer chemistry and as intermediates in the synthesis of various organic compounds .
Development of Agrochemicals
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is employed in the development of agrochemicals. Its derivatives can act as herbicides, insecticides, or fungicides, contributing to the protection of crops and the enhancement of agricultural productivity .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for the introduction of specific functional groups, facilitating the development of drugs with improved efficacy and reduced side effects .
Material Science Applications
In material science, 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is used in the synthesis of advanced materials. These materials can have applications in electronics, coatings, and nanotechnology, where specific chemical properties are required .
Catalysis Research
The compound is also studied for its potential in catalysis. It can be used to develop new catalytic systems for organic reactions, enhancing reaction rates and selectivity. This is particularly important in industrial processes where efficiency and cost-effectiveness are crucial .
Environmental Chemistry
Research into the environmental applications of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one includes its use in the degradation of pollutants. Its derivatives can be used to break down harmful substances in the environment, contributing to pollution control and environmental remediation .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for the detection and quantification of various substances. Its reactivity with specific functional groups makes it useful in developing sensitive and selective analytical methods .
These applications highlight the versatility and importance of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one in scientific research and various industrial fields.
properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXUMZQYBZECU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2725638.png)
![ethyl 3-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2725639.png)

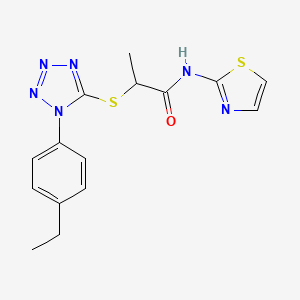
![1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2725644.png)

![7-Chloro-2-(4-methylthiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2725647.png)
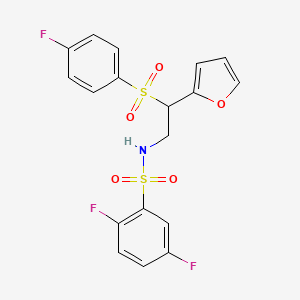
![[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone](/img/structure/B2725649.png)
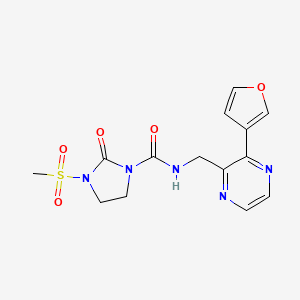
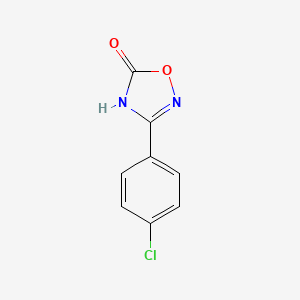
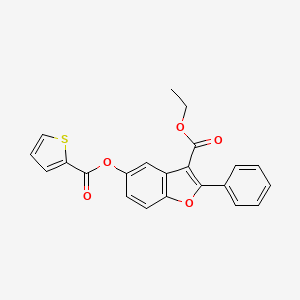
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2725659.png)